molecular formula C25H26ClN3 B2918474 1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole CAS No. 344279-61-4

1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole

Cat. No.: B2918474
CAS No.: 344279-61-4
M. Wt: 403.95
InChI Key: SQAKTEOIEMLOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C25H26ClN3 and its molecular weight is 403.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole, commonly referred to as a benzimidazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of benzimidazole derivatives known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by relevant research findings and data.

Molecular Information:

  • CAS Number: 344279-61-4
  • Molecular Formula: C25H26ClN3
  • Molar Mass: 403.95 g/mol
  • Density: 1.14 g/cm³ (predicted)
  • Boiling Point: 588.4 °C (predicted)
  • pKa: 3.63 (predicted)
PropertyValue
Molecular FormulaC25H26ClN3
Molar Mass403.95 g/mol
Density1.14 g/cm³
Boiling Point588.4 °C
pKa3.63

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including the compound . Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines:

  • Mechanism of Action: The benzimidazole scaffold is known to interfere with cellular processes such as DNA replication and repair, leading to apoptosis in cancer cells.
  • Cell Lines Tested: The compound has shown activity against multiple cancer types, including breast (MDA-MB-231), liver (HepG2), and colorectal cancer cells.

In a study published in ACS Omega, researchers synthesized several benzimidazole derivatives and evaluated their cytotoxicity using various cancer cell lines, demonstrating that modifications in the chemical structure could enhance biological activity .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been extensively studied:

  • Inhibition of Pathogens: Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Mechanism: The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

A comprehensive review highlighted the broad spectrum of biological activities exhibited by benzimidazole derivatives, emphasizing their potential as novel antimicrobial agents .

Anti-inflammatory Activity

Research has also indicated that benzimidazole derivatives possess anti-inflammatory properties:

  • Cytokine Inhibition: These compounds can inhibit the production of pro-inflammatory cytokines, thus playing a role in managing inflammatory diseases.
  • Pathways Affected: The inhibition of NF-kB and other inflammatory pathways has been observed in various studies.

Structure-Activity Relationship (SAR)

Understanding the SAR of benzimidazole compounds is crucial for optimizing their biological activity:

  • Substituent Effects: Modifications at specific positions on the benzimidazole ring can significantly influence potency and selectivity against target enzymes or receptors.
  • Computational Studies: Molecular modeling studies have been employed to predict the binding affinities and interactions between these compounds and their biological targets .

Case Study 1: Anticancer Efficacy

In a recent study focusing on a series of benzimidazole derivatives, one compound exhibited an IC50 value of 0.5 µM against MDA-MB-231 cells, indicating potent anticancer activity . The study further explored the mechanism through which these compounds induce apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial efficacy of various benzimidazole derivatives against Mycobacterium tuberculosis, showcasing promising results with minimum inhibitory concentrations (MICs) as low as 0.01 µg/mL . This highlights the potential application of these compounds in treating resistant strains of tuberculosis.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole, and how can reaction yields be optimized?

  • Methodology : Start with alkylation of 5,6-dimethyl-2-substituted benzimidazoles using substituted benzyl halides under inert conditions (e.g., N₂ atmosphere). Optimize solvent polarity (e.g., DMF vs. THF) and base strength (e.g., K₂CO₃ vs. NaH) to improve regioselectivity . Monitor intermediates via TLC and characterize using ¹H/¹³C NMR and ESI-MS to confirm structural integrity . Use design of experiments (DoE) to identify critical parameters (temperature, stoichiometry) for yield optimization .

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish positional isomers in benzimidazole derivatives?

  • Methodology : Compare aromatic proton splitting patterns in ¹H NMR: the tert-butyl group at the 4-position of the benzyl substituent produces a singlet, while the 2-chloro-3-pyridinyl group shows distinct coupling with adjacent protons. IR analysis can identify N-H stretching (~3400 cm⁻¹) and C-Cl bonds (~700 cm⁻¹) . For ambiguous cases, employ 2D NMR (HSQC, HMBC) to resolve overlapping signals .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the tert-butylbenzyl substituent in nucleophilic aromatic substitution (NAS) reactions?

  • Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and Fukui indices for electrophilic/nucleophilic sites. Pair with reaction path search algorithms (e.g., GRRM or AFIR) to simulate intermediates and transition states. Validate predictions experimentally via kinetic isotope effect (KIE) studies .

Q. How can structure-activity relationship (SAR) studies rationalize the antiviral activity of benzimidazole derivatives against HCMV or HIV?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., replacing chloro with bromo at the pyridinyl group or modifying tert-butyl to isopropyl). Test antiviral potency using plaque reduction assays (HCMV) or reverse transcriptase inhibition assays (HIV). Correlate activity with steric/electronic descriptors (e.g., Hammett σ, logP) using QSAR models .

Q. What challenges arise in crystallizing this compound, and how can they be addressed using modern refinement tools?

  • Methodology : Address poor crystal growth by screening solvents (e.g., EtOAc/hexane) and using seed crystals. For twinned or low-resolution data, employ SHELXL for refinement with anisotropic displacement parameters and hydrogen bonding restraints . Visualize packing diagrams with ORTEP-III to identify π-π interactions or halogen bonding .

Q. How does the steric bulk of the tert-butyl group influence metabolic stability in pharmacokinetic studies?

  • Methodology : Perform in vitro microsomal stability assays (human liver microsomes) and compare half-life (t₁/₂) with analogs lacking tert-butyl. Use molecular dynamics (MD) simulations to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) and identify metabolic hot spots .

Q. Methodological Contradictions & Resolution

Q. Why do some studies report contradictory antiviral activities for structurally similar benzimidazoles?

  • Analysis : Discrepancies may arise from differences in assay conditions (e.g., cell lines, viral strains) or purity of compounds. For example, impurities in the 2-chloro-3-pyridinyl group (e.g., residual Pd from coupling reactions) can skew results. Mitigate via rigorous HPLC purification and ICP-MS validation .

Q. How can conflicting data on thermal stability (TGA/DTA) be reconciled?

  • Resolution : Variability in heating rates (e.g., 5°C/min vs. 10°C/min) or sample crystallinity affects decomposition profiles. Standardize protocols (e.g., ISO 11358) and cross-validate with differential scanning calorimetry (DSC). Use Kissinger analysis to calculate activation energies for degradation .

Q. Interdisciplinary Applications

Q. Can this compound serve as a ligand in catalytic systems for C-H activation?

  • Exploration : Test coordination chemistry with transition metals (e.g., Pd, Ru) via UV-vis titration and X-ray crystallography. Evaluate catalytic efficiency in model reactions (e.g., Suzuki-Miyaura coupling) and compare turnover numbers (TONs) with known ligands .

Q. What green chemistry approaches minimize waste in large-scale synthesis?

  • Strategy : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF. Optimize atom economy via one-pot alkylation-cyclization sequences and recover catalysts (e.g., K₂CO₃) via aqueous extraction .

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-2-(2-chloropyridin-3-yl)-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3/c1-16-13-21-22(14-17(16)2)29(24(28-21)20-7-6-12-27-23(20)26)15-18-8-10-19(11-9-18)25(3,4)5/h6-14H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAKTEOIEMLOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.